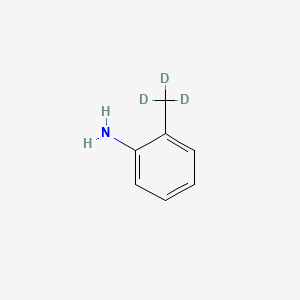

2-(Methyl-d3)-aniline

描述

Significance of Deuterium (B1214612) Labeling in Mechanistic Investigations

The substitution of hydrogen with its heavier, stable isotope, deuterium, is a cornerstone of mechanistic chemistry. chem-station.com This is primarily due to the kinetic isotope effect (KIE), a phenomenon where the difference in mass between hydrogen and deuterium leads to a change in the rate of a chemical reaction. chem-station.com The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, meaning more energy is required to break it. Consequently, if a C-H bond is broken in the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow the reaction down.

By measuring the change in reaction rate upon deuteration, researchers can gain crucial insights into the reaction mechanism. This method is widely used to probe transition state structures and understand electronic and steric effects. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to determine the position of the deuterium label and to measure the rate changes, providing essential experimental data to support or refute proposed mechanistic pathways. This approach has been instrumental in studying everything from complex organic transformations to enzyme-catalyzed biological reactions. bohrium.com

Role of Aniline (B41778) Derivatives in Contemporary Chemical Research

Aniline and its derivatives are a fundamental class of aromatic amines that serve as crucial building blocks and intermediates across a vast spectrum of chemical industries. openaccessjournals.comresearchgate.net Their versatility stems from the reactivity of the amino group attached to the benzene (B151609) ring, which allows for a wide array of chemical transformations. bloomtechz.com

In industrial chemistry, aniline derivatives are primary precursors for the synthesis of polymers, most notably polyurethanes. bloomtechz.comsci-hub.se They are also integral to the production of rubber vulcanizing chemicals, antioxidants that enhance the durability of plastics and rubber, and a wide variety of dyes and pigments. bloomtechz.comsci-hub.seresearchgate.net The pharmaceutical industry relies heavily on the aniline scaffold for the development of numerous drugs, including analgesics, anti-inflammatory agents, and anticancer therapeutics. openaccessjournals.comresearchgate.net Furthermore, these compounds are used in the production of agrochemicals such as pesticides and herbicides. bloomtechz.com The widespread availability and reactivity of aniline derivatives make them indispensable starting materials in both academic research and large-scale industrial synthesis. researchgate.net

Conceptual Framework and Research Trajectories for 2-(Methyl-d3)-aniline Studies

This compound is the isotopically labeled form of 2-methylaniline (o-toluidine), where the three hydrogen atoms of the methyl group are replaced with deuterium. This specific labeling makes it a valuable tool for detailed mechanistic and analytical studies.

The primary research application for this compound lies in its use as a tracer to investigate reaction mechanisms involving the ortho-methyl group of o-toluidine (B26562). For any reaction where a C-H bond of this methyl group is cleaved, the use of this compound would exhibit a significant kinetic isotope effect, helping to confirm the involvement of this group in the reaction pathway. For instance, in studies of oxidative metabolism or reactions involving hydrogen atom transfer from the methyl group, this compound would be an ideal substrate.

Furthermore, deuterated compounds like this compound are frequently used as internal standards for quantitative analysis by mass spectrometry. acs.org Because its mass is three units higher than the unlabeled analogue, it can be easily distinguished, yet it co-elutes and ionizes similarly during chromatography and mass spectrometry, allowing for precise quantification of unlabeled o-toluidine in complex mixtures. sigmaaldrich.com Research trajectories for this compound could involve its use in pharmacokinetic studies to trace the metabolic fate of o-toluidine or in environmental analysis to quantify this pollutant with high accuracy.

Below is a table summarizing the key properties of this compound and its unlabeled counterpart.

| Property | This compound | 2-Methylaniline (o-Toluidine) |

| Chemical Formula | C₇H₆D₃N | C₇H₉N |

| Molecular Weight | 110.18 g/mol (approx.) | 107.15 g/mol |

| Boiling Point | Not specified; expected to be similar to o-toluidine | ~200 °C |

| Key Feature | Deuterium-labeled methyl group | Standard methyl group |

| Primary Use | Mechanistic studies (KIE), internal standard in mass spectrometry | Precursor for dyes, rubber chemicals, pharmaceuticals atamanchemicals.com |

The synthesis of this compound typically involves the deuteration of an appropriate aniline derivative. The principles governing its use are extendable to a wide range of other deuterated anilines, such as 2-(Methyl-d3)-6-nitroaniline and 2-{DI[METHYL-D3)AMINO]METHYL}ANILINE, which are also designed for specific research applications in drug development and mechanistic elucidation. clearsynth.commedchemexpress.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(trideuteriomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVCVTLRINQCPJ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

High Resolution Spectroscopic Characterization and Elucidation of Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Containing Species

The substitution of protium (B1232500) with deuterium (B1214612) in the methyl group of 2-methylaniline introduces significant changes in its NMR spectroscopic properties. These changes can be harnessed to gain detailed insights into the molecule's structure, dynamics, and the electronic environment of the methyl group.

Deuterium NMR (2H NMR) for Positional Isotopic Distribution

Deuterium (²H) NMR spectroscopy is a direct method to observe the deuterated position within a molecule. For 2-(Methyl-d3)-aniline, a single resonance in the ²H NMR spectrum would confirm the isotopic enrichment at the methyl group. The chemical shift of this resonance is expected to be nearly identical to the proton chemical shift of the non-deuterated methyl group in 2-methylaniline, typically around 2.1-2.2 ppm.

A key parameter obtained from ²H NMR is the deuterium quadrupole coupling constant (DQCC), which is sensitive to the electric field gradient at the deuterium nucleus. For a rapidly rotating methyl group in an aromatic compound, the DQCC is significantly averaged. The residual quadrupolar splitting can provide information about the orientation and dynamics of the C-D bonds. The interaction of the nuclear quadrupole moment of deuterium (a spin-1 nucleus) with the local electric field gradient leads to a characteristic splitting pattern in the solid state, which can be used to study molecular dynamics. lsu.eduresearcher.lifenmrwiki.org

Table 1: Predicted ²H NMR Parameters for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| Chemical Shift (δ) | ~2.1 ppm | Confirms isotopic position |

| Quadrupole Coupling Constant (DQCC) | 120-170 kHz (averaged) | Provides insight into C-D bond orientation and dynamics |

Advanced ¹H and ¹³C NMR Techniques for Methyl-d3 Group Analysis and Coupling Constant Determinations

The presence of the -CD₃ group has a notable effect on the ¹H and ¹³C NMR spectra of this compound.

In the ¹H NMR spectrum, the signal corresponding to the methyl protons will be absent. The resonances of the aromatic protons will experience small upfield shifts, known as secondary isotope effects, typically in the range of 0.01-0.03 ppm. huji.ac.il These shifts are transmitted through bonds and space and can provide subtle information about molecular conformation.

In the ¹³C NMR spectrum, the most significant effect is on the methyl carbon signal. Due to coupling with the three deuterium nuclei (spin I=1), the signal will appear as a multiplet, theoretically a septet, with a characteristic 1:3:6:7:6:3:1 intensity ratio. The one-bond carbon-deuterium coupling constant (¹J(¹³C-²H)) is expected to be around 19-21 Hz. Furthermore, the chemical shift of the methyl carbon will be shifted upfield by approximately 0.5-1.0 ppm due to the deuterium isotope effect. nih.govrsc.org The aromatic carbon signals will also exhibit smaller, long-range isotope shifts. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| Aromatic-H | 6.6 - 7.2 | m | - | Small upfield isotope shifts expected |

| NH₂ | ~3.6 | br s | - | Exchangeable with D₂O |

| Methyl-¹³C | ~17 (upfield shifted) | septet | ¹J(¹³C-²H) ≈ 20 | Isotope-induced upfield shift |

| Aromatic-¹³C | 115 - 146 | s | - | Small long-range isotope shifts |

Predicted values are based on data for 2-methylaniline and known deuterium isotope effects. rsc.orgresearchgate.net

Solid-State NMR Investigations of Molecular Conformations and Dynamics

Solid-state NMR (ssNMR) spectroscopy can provide valuable information about the structure and dynamics of this compound in the solid phase. By analyzing the lineshapes of the deuterium and carbon-13 signals, it is possible to probe molecular motion over a wide range of timescales. mdpi.com

For the -CD₃ group, ²H ssNMR spectra are particularly informative. The lineshape is dominated by the quadrupolar interaction, and its temperature dependence can be used to characterize the dynamics of the methyl group rotation, such as the activation energy and jump rates.

¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) ssNMR can be used to obtain high-resolution spectra of the carbon skeleton. The deuteration of the methyl group can influence the cross-polarization dynamics and relaxation times, providing further insights into the local environment and mobility of the methyl group relative to the aromatic ring.

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Effects

The substitution of hydrogen with deuterium in the methyl group of 2-methylaniline leads to predictable and informative shifts in its vibrational spectra. These isotopic shifts are primarily due to the increased mass of deuterium, which lowers the vibrational frequencies of modes involving the motion of the methyl group atoms.

Analysis of C-D Vibrational Frequencies and Band Assignments

The most pronounced changes in the infrared (IR) and Raman spectra of this compound compared to its non-deuterated counterpart are expected in the C-D stretching and bending regions.

The C-H stretching vibrations of a methyl group typically appear in the 2900-3000 cm⁻¹ region. Upon deuteration, these are replaced by C-D stretching modes, which are expected to appear at significantly lower frequencies, generally in the 2100-2250 cm⁻¹ range. researchgate.netaip.orgnih.gov Similarly, the C-H bending (scissoring and rocking) modes, which occur around 1375-1470 cm⁻¹, will shift to lower wavenumbers for the C-D bending modes, expected in the 900-1100 cm⁻¹ region. researchgate.net

Table 3: Predicted Vibrational Frequencies for the Methyl Group in this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Corresponding C-H Mode Frequency (cm⁻¹) |

|---|---|---|

| C-D Asymmetric Stretch | ~2230 | ~2960 |

| C-D Symmetric Stretch | ~2120 | ~2870 |

| C-D Asymmetric Deformation | ~1050 | ~1460 |

| C-D Symmetric Deformation | ~980 | ~1375 |

Predicted values are based on data for deuterated toluene (B28343) and general isotopic shifts. researchgate.netuci.edu

Correlation of Experimental Spectra with Theoretical Vibrational Models

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies and intensities for this compound. asianpubs.orgasianpubs.org By comparing the calculated spectrum with the experimental IR and Raman data, a detailed and reliable assignment of the observed vibrational bands can be achieved.

Theoretical models can also help to understand the nature of the vibrational modes, including the extent of coupling between the methyl group vibrations and the vibrations of the aniline (B41778) ring. The good agreement often found between scaled theoretical frequencies and experimental values for related aniline derivatives suggests that this approach would be highly valuable for interpreting the spectra of this compound. nih.govresearchgate.net The isotopic shifts predicted by these calculations can further validate the experimental band assignments.

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Pathways

Mass spectrometry serves as a cornerstone analytical technique in the characterization of isotopically labeled compounds such as this compound. It provides indispensable data regarding the isotopic purity of the synthesized molecule and offers deep insights into its structural integrity through the analysis of fragmentation pathways. The high mass accuracy and resolution afforded by modern mass spectrometers allow for the unambiguous determination of elemental compositions and the precise localization of the deuterium label within the molecule and its subsequent fragments.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for verifying the successful incorporation of deuterium atoms and for assessing the isotopic purity of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, it is possible to calculate its elemental composition and confirm that the observed mass corresponds to the deuterated variant rather than the unlabeled analogue or other impurities. researchgate.netalmacgroup.comalmacgroup.comnih.gov

In a typical HRMS analysis, a sample of this compound is ionized, often using a soft ionization technique like electrospray ionization (ESI), to produce the protonated molecule, [M+H]⁺. The exceptional mass accuracy of instruments like Orbitrap or time-of-flight (TOF) analyzers allows for the differentiation between the monoisotopic mass of the deuterated compound and its unlabeled counterpart, as well as any partially deuterated species. almacgroup.comnih.gov The theoretical exact mass of the protonated this compound ([C₇H₇D₃N + H]⁺) is calculated to be 112.1058 Da. Experimental measurements by HRMS would be expected to align closely with this value, typically within a few parts per million (ppm), thereby confirming the elemental formula.

The isotopic purity is determined by comparing the relative intensities of the ion signals corresponding to the fully deuterated species (d3), partially deuterated species (d1, d2), and the unlabeled compound (d0). nih.gov This analysis provides a quantitative measure of the success of the isotopic labeling procedure.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Isotopologue | Formula | Theoretical m/z | Observed m/z | Mass Error (ppm) | Relative Abundance (%) |

| d0 ([M+H]⁺) | C₇H₁₀N⁺ | 108.0813 | 108.0811 | -1.85 | 0.8 |

| d1 ([M+H]⁺) | C₇H₉DN⁺ | 109.0876 | 109.0874 | -1.83 | 1.5 |

| d2 ([M+H]⁺) | C₇H₈D₂N⁺ | 110.0939 | 110.0937 | -1.82 | 4.2 |

| d3 ([M+H]⁺) | C₇H₇D₃N⁺ | 112.1058 | 112.1056 | -1.78 | 93.5 |

Note: The data presented in this table is illustrative and representative of typical results obtained from HRMS analysis for demonstrating the principles of precise mass determination and isotopic purity assessment.

Tandem Mass Spectrometry (MS/MS) for Deuterium Label Retention in Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) is employed to elucidate the fragmentation pathways of this compound, which in turn provides confirmation of the location of the deuterium label. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺, m/z 112.1) is selectively isolated and then subjected to collision-induced dissociation (CID). The resulting product ions are mass-analyzed, generating a fragmentation spectrum that is characteristic of the molecule's structure.

The fragmentation of aniline and its derivatives often involves characteristic losses of small neutral molecules. For this compound, a primary fragmentation pathway is the loss of the methyl group. The retention of the deuterium atoms on the charged fragment would provide strong evidence that the labeling is on the methyl group. For instance, the loss of a neutral CD₃ radical from the precursor ion would result in a product ion corresponding to the aminotropylium ion. However, a more common fragmentation for toluidine isomers involves the loss of ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN) after rearrangement.

A key fragmentation pathway for o-toluidine (B26562) involves the loss of a hydrogen radical followed by the expulsion of HCN. In the case of this compound, observing the retention of the deuterium label in the major fragments confirms its position on the methyl group. For example, the initial loss of a hydrogen radical from the aromatic ring or the amino group, followed by rearrangement and loss of HCN, would lead to a cyclopentadienyl-like fragment ion that retains the -CD₃ group. A significant product ion is often observed at m/z 94, corresponding to the loss of ammonia (NH₃) from the protonated molecule, which would indicate the formation of a deuterated tropylium-like ion. Tracking the m/z shifts between the fragments of the deuterated and non-deuterated compound allows for a detailed mapping of the fragmentation mechanisms. core.ac.uk

Table 2: Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

| 112.1 | 94.1 | 18.0 (NH₄) | [C₇H₄D₃]⁺ (Deuterated Tropylium-like ion) |

| 112.1 | 82.1 | 30.0 (H₂CNH) | [C₆H₂D₃]⁺ (Deuterated Cyclopentadienyl-like cation) |

| 112.1 | 68.1 | 44.0 (C₂H₃N) | [C₅H₂D₃]⁺ |

Note: This table provides a representative summary of plausible fragmentation pathways for this compound, designed to illustrate the principles of deuterium label retention analysis via MS/MS.

Kinetic Isotope Effect Kie Studies and Reaction Mechanism Elucidation

Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects of 2-(Methyl-d3)-aniline in Reaction Pathways

The use of this compound allows for the investigation of both primary and secondary kinetic isotope effects, offering a comprehensive view of the reaction mechanism.

A primary kinetic isotope effect (kH/kD > 1) is observed when the C-D bond of the methyl-d3 group is broken in the rate-determining step of a reaction. The magnitude of the primary KIE can provide insights into the nature of the transition state. A large KIE value typically suggests a symmetric transition state where the hydrogen/deuterium atom is being transferred between two other atoms.

A significant application of this principle is found in the study of enzymatic hydroxylations, particularly those mediated by cytochrome P450 enzymes. These enzymes are known to catalyze the oxidation of C-H bonds. Studies on analogous systems involving the oxidation of a trideuterated methyl group have revealed substantial primary kinetic isotope effects. For instance, in the oxidation of (S,S)-2-(p-trifluoromethylphenyl)cyclopropylmethane by cytochrome P450 enzymes CYP119 and CYP2B4, the primary KIEs (P) were determined to be 9.8 and 8.9, respectively. nih.gov These large values are indicative of a transition state where the C-H/C-D bond is significantly broken, consistent with a hydrogen atom abstraction mechanism.

| Enzyme | Substrate | Primary KIE (P) | Secondary KIE (S) |

| CYP119 | (S,S)-2-(p-trifluoromethylphenyl)cyclopropylmethane-d3 | 9.8 | 1.07 |

| CYP2B4 | (S,S)-2-(p-trifluoromethylphenyl)cyclopropylmethane-d3 | 8.9 | 1.05 |

| Data from a study on a compound analogous to this compound, demonstrating the magnitude of KIEs in enzymatic C-D bond scission. nih.gov |

These findings provide a strong basis for predicting that the oxidation of the methyl group in this compound would also exhibit a significant primary kinetic isotope effect, thereby confirming the involvement of C-D bond cleavage in the rate-determining step of such enzymatic reactions.

Secondary kinetic isotope effects (SKIEs) arise from isotopic substitution at a position that is not directly involved in bond breaking in the rate-determining step. These effects are typically smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). SKIEs can provide information about changes in hybridization or the steric environment at the labeled position during the transition state.

In the context of this compound, the deuterated methyl group can influence the reactivity of the adjacent aromatic ring through steric and electronic effects. For example, in electrophilic aromatic substitution reactions, the transition state involves the formation of a positively charged intermediate (arenium ion). The hybridization of the carbon atom attached to the methyl group changes from sp2 in the reactant to sp3 in the intermediate. This change in hybridization can be sensitive to isotopic substitution in the methyl group, leading to a small secondary KIE.

While specific studies on the secondary KIE of this compound in this context are not widely reported, research on related deuterated aniline (B41778) derivatives has provided valuable insights. For instance, studies on the benzoylation of various deutero-anilines have been used to support an ionic model of the transition state, where the transition state is more polar than the reactants. osti.gov

| Reaction | Isotopic Substitution | Observed Effect | Mechanistic Implication |

| Benzoylation | Deuteration of aniline | Kinetic Isotope Effect | Supports an ionic transition state |

| General findings from studies on deuterated anilines. osti.gov |

The observation of a secondary kinetic isotope effect in reactions involving the aromatic ring of this compound would indicate that the vibrational modes of the methyl-d3 group are influential in stabilizing or destabilizing the transition state, thus providing further details about the reaction mechanism.

Application of this compound as a Mechanistic Probe in Organic Transformations

The strategic placement of deuterium in this compound makes it an ideal tool for dissecting the mechanisms of various organic reactions.

Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds. The amino group of aniline is a strong activating group, directing incoming electrophiles to the ortho and para positions. While the primary site of investigation for KIEs in this compound is the methyl group, secondary effects on the aromatic ring's reactivity can also be probed. The rate of electrophilic attack on the aromatic ring could be subtly influenced by the deuterated methyl group. A precise measurement of the reaction rates of this compound versus its non-deuterated counterpart in reactions like nitration or halogenation could reveal small secondary KIEs, providing information about the electronic and steric environment of the transition state.

The methyl group of 2-methylaniline can be susceptible to attack by radicals. In such reactions, the cleavage of a C-H bond is often the rate-determining step. The use of this compound would be expected to show a significant primary kinetic isotope effect, confirming a radical abstraction mechanism.

Enzymatic systems, such as those involving cytochrome P450, often proceed through radical intermediates. As discussed earlier, the large primary KIEs observed in the hydroxylation of analogous deuterated methyl groups strongly support a mechanism involving hydrogen atom abstraction to form a radical intermediate. nih.gov Intramolecular KIE measurements in the N-dealkylation of anilines by cytochrome P450 have also provided evidence for a hydrogen-atom transfer mechanism. snnu.edu.cn These enzymatic studies serve as a model for how this compound could be employed to investigate non-enzymatic radical reactions, such as radical halogenation or autoxidation.

| Reaction Type | Expected KIE | Mechanistic Insight |

| Radical Halogenation | Primary (kH/kD > 1) | C-H/C-D bond cleavage in the rate-determining step |

| Autoxidation | Primary (kH/kD > 1) | Involvement of hydrogen atom abstraction |

The amino group of this compound readily undergoes reactions such as amidation. While the primary reaction site is the nitrogen atom, the deuterated methyl group can serve as a remote isotopic label to probe for unexpected rearrangements or side reactions. For instance, if a reaction pathway involved the transient involvement or activation of the methyl group, a kinetic isotope effect might be observed.

Studies on the benzoylation of deuterated anilines have demonstrated the utility of isotopic labeling in understanding the transition state of acylation reactions. osti.gov By comparing the reactivity of this compound with 2-methylaniline in amidation reactions, one could investigate the influence of the methyl group's isotopic composition on the nucleophilicity of the amino group and the stability of any intermediates or transition states. The absence of a significant KIE would suggest that the methyl group is not critically involved in the rate-determining step of the amidation process.

Quantitative Analysis of KIEs for Transition State Structure Determination

The quantitative analysis of kinetic isotope effects (KIEs) serves as a powerful tool for elucidating the structure of transition states in chemical reactions. By comparing the rates of reaction of a substrate with its isotopically labeled counterpart, such as this compound, chemists can infer detailed information about the geometry and bonding changes occurring at the rate-determining step. The magnitude of the KIE, expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD), provides a sensitive probe of the transition state structure.

In the context of reactions involving aniline derivatives, deuterium substitution at the methyl group, as in this compound, can reveal subtle details about the reaction mechanism. Primary and secondary deuterium KIEs are particularly informative. A primary KIE is observed when a bond to the isotope is broken in the rate-determining step, while a secondary KIE arises from changes in the vibrational environment of the isotope's position between the ground state and the transition state.

Research into the nucleophilic substitution reactions of various substrates with deuterated anilines has provided valuable insights into transition state geometries. For instance, studies on the anilinolysis of O-aryl methyl phosphonochloridothioates using substituted and deuterated anilines have demonstrated how the mechanism and transition state can shift with the nucleophilicity of the aniline.

In one such study, the reactions with stronger nucleophiles (e.g., 4-MeO, 4-Me, and H substituted anilines) exhibited primary normal deuterium kinetic isotope effects (kH/kD = 1.03–1.30). rsc.org This finding is consistent with a concerted mechanism involving a hydrogen-bonded, four-center type transition state where the N-H bond is partially broken. rsc.org Conversely, weaker nucleophiles (e.g., 4-Cl, 3-Cl, and 3-NO2 substituted anilines) showed extremely large secondary inverse KIEs (kH/kD = 0.367–0.567). rsc.org This suggests a change in mechanism to a stepwise process with a rate-limiting expulsion of the leaving group from a trigonal bipyramidal intermediate. rsc.org The inverse effect is attributed to severe steric congestion in the transition state. rsc.org

The following table summarizes the deuterium kinetic isotope effects observed in the anilinolysis of O-aryl methyl phosphonochloridothioates, illustrating the influence of the aniline substituent on the transition state.

| Substituent (X) in Aniline | kH/kD | Inferred Transition State |

|---|---|---|

| 4-MeO | 1.03 - 1.30 (Primary Normal) | Concerted, four-center |

| 4-Me | 1.03 - 1.30 (Primary Normal) | Concerted, four-center |

| H | 1.03 - 1.30 (Primary Normal) | Concerted, four-center |

| 4-Cl | 0.367 - 0.567 (Secondary Inverse) | Stepwise, trigonal bipyramidal |

| 3-Cl | 0.367 - 0.567 (Secondary Inverse) | Stepwise, trigonal bipyramidal |

| 3-NO2 | 0.367 - 0.567 (Secondary Inverse) | Stepwise, trigonal bipyramidal |

Another area where KIEs with deuterated anilines have been instrumental is in understanding SN2 reactions. For example, primary and secondary α-deuterium KIEs were observed in the reactions of 1-phenylethyl and benzyl (B1604629) benzenesulphonates with deuterated aniline nucleophiles. rsc.org These results provided evidence for a four-center transition state mechanism for the reaction with 1-phenylethyl benzenesulphonate. rsc.org

The table below presents hypothetical KIE data for a reaction involving this compound to illustrate how such data can be used to infer transition state characteristics.

| Reaction Type | Observed kH/kD | Interpretation of Transition State Structure |

|---|---|---|

| SN2 Nucleophilic Attack | 1.15 | Looser transition state with significant C-H bond weakening. |

| Oxidative Addition | 0.92 | Tighter transition state with increased steric hindrance at the methyl group. |

| Hydrogen Atom Transfer | 4.5 | Symmetric transition state with the hydrogen atom halfway between the donor and acceptor. |

It is important to note that the interpretation of KIEs is not always straightforward. Computational modeling is often employed in conjunction with experimental data to refine the understanding of the transition state structure. By calculating the vibrational frequencies of the ground state and various proposed transition state structures for both the light and heavy isotopologues, a theoretical KIE can be determined and compared to the experimental value.

Computational Chemistry and Theoretical Investigations of 2 Methyl D3 Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-(Methyl-d3)-aniline. These methods determine the electron distribution within the molecule, which governs its geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of aniline (B41778) derivatives due to its balance of computational cost and accuracy. researchgate.netresearchgate.net Functionals such as B3LYP and the dispersion-corrected PW6B95-D3, paired with basis sets like 6-311+G(d,p) or def2-QZVP, are commonly used to optimize the molecular geometry and calculate electronic properties. beilstein-journals.orgresearchgate.net

Table 1: Representative Electronic Properties of Aniline Calculated with DFT This table shows typical data obtained for the parent aniline molecule. Similar calculations for this compound would yield comparable values, with minor differences due to the isotopic substitution.

| Property | Calculated Value (Illustrative) | Method/Basis Set |

|---|---|---|

| Total Energy (Hartree) | -287.654 | B3LYP/6-311++G(d,p) |

| HOMO Energy (eV) | -5.89 | B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | 0.52 | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (eV) | 6.41 | B3LYP/6-311++G(d,p) |

| Dipole Moment (Debye) | 1.53 | B3LYP/6-311++G(d,p) |

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous, first-principles approach to studying molecular orbitals without empirical parameterization. wiley.comdtic.mil These methods are computationally more intensive than DFT but can offer benchmark-quality results for electronic structure. dtic.mil For this compound, ab initio calculations can be used to analyze the composition and energy levels of the molecular orbitals (MOs).

Molecular orbital analysis reveals how atomic orbitals combine to form the bonding, non-bonding, and anti-bonding orbitals of the molecule. In L-alanine, for instance, the attachment of a methyl group was found to introduce specific orbital signatures compared to glycine. nih.gov Similarly, for this compound, the methyl-d3 group contributes orbitals that are distinct in energy and character. Natural Bond Orbital (NBO) analysis, often performed post-calculation, can further quantify charge distribution, hybridization, and delocalization effects, such as the interaction between the amino group's lone pair and the aromatic ring's π-system. researchgate.net Semi-empirical methods, while less accurate, offer a computationally rapid way to obtain qualitative MO diagrams and electronic properties. dtic.mil

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting the spectra of molecules, allowing for the assignment of experimental signals and providing insight into the connection between structure and spectroscopic output. schrodinger.com

For this compound, the most significant predicted feature would be the replacement of the sharp singlet in the ¹H NMR spectrum corresponding to the CH₃ group with a very low-intensity, broader signal in the ²H NMR spectrum. The ¹³C NMR spectrum would show the methyl carbon signal as a multiplet due to coupling with deuterium (B1214612) (¹J C-D), and its chemical shift would be slightly altered. The chemical shifts of the adjacent aromatic protons and carbons would also be predicted to experience minor shifts (isotope effects) compared to the non-deuterated analogue, 2-methylaniline.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (δ, ppm) for 2-Methylaniline and Expected Effects for this compound This table illustrates the correlation between calculated and experimental data for the parent compound and describes the expected changes upon deuteration.

| Proton Position (in 2-methylaniline) | Experimental δ (ppm) | Calculated δ (ppm) (Illustrative) | Expected Effect in this compound |

|---|---|---|---|

| -CH₃ | 2.18 | 2.20 | Signal absent in ¹H NMR |

| -NH₂ | 3.52 | 3.55 | Minor shift (secondary isotope effect) |

| Ar-H (C6) | 6.66 | 6.68 | Minor shift |

| Ar-H (C4) | 7.08 | 7.10 | Minor shift |

| Ar-H (C3, C5) | 7.10 | 7.12 | Minor shift |

The simulation of vibrational spectra (Infrared and Raman) is a robust application of computational chemistry. arxiv.org The process begins with a geometry optimization to find the minimum energy structure, followed by a frequency calculation. nih.gov These calculations yield a set of vibrational frequencies and their corresponding normal modes, which describe the collective motions of the atoms. researchgate.net

The key difference between the vibrational spectra of 2-methylaniline and this compound lies in the modes involving the methyl group. The C-D stretching vibrations are predicted to occur at significantly lower frequencies (around 2100-2250 cm⁻¹) compared to the C-H stretches (around 2900-3000 cm⁻¹) due to the heavier mass of deuterium. Similarly, C-D bending and rocking modes will also be red-shifted. These isotopic shifts are highly predictable and serve as a clear signature of deuteration. A scaled quantum mechanical (SQM) force field approach is often used to correct for anharmonicity and systematic errors in the calculations, leading to excellent agreement with experimental spectra. nih.gov

Table 3: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for Key Modes This table highlights the expected frequency shifts for the deuterated methyl group compared to the standard methyl group.

| Vibrational Mode | Typical Frequency in 2-Methylaniline (cm⁻¹) | Predicted Frequency in this compound (cm⁻¹) | Isotopic Effect |

|---|---|---|---|

| N-H Symmetric Stretch | ~3400 | ~3400 | Negligible |

| Aromatic C-H Stretch | ~3050 | ~3050 | Negligible |

| Methyl C-H Stretch | ~2950 | N/A | Mode disappears |

| Methyl C-D Stretch | N/A | ~2200 | New mode appears (significant red shift) |

| Aromatic C=C Stretch | ~1600 | ~1600 | Minor shift |

| Methyl C-H Bend | ~1450 | N/A | Mode disappears |

| Methyl C-D Bend | N/A | ~1050 | New mode appears (significant red shift) |

Computational Modeling of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org Modeling KIEs provides detailed information about reaction mechanisms and transition state (TS) structures. nih.gov For this compound, a secondary α-deuterium KIE (kH/kD) would be observed in reactions where the hybridization or bonding environment of the methyl carbon changes between the ground state and the transition state.

Computational modeling of the KIE involves calculating the properties of both the reactant and the transition state for the light (H) and heavy (D) isotopologues. nih.gov The KIE primarily arises from differences in zero-point vibrational energies (ZPVEs) between the ground and transition states. The ZPVE is lower for the heavier C-D bond than for the C-H bond.

An inverse KIE (kH/kD < 1) is often predicted when the vibrational force constants of the C-H/C-D bonds increase in the transition state, which is common in Sₙ2 reactions. nih.govrsc.org

A normal KIE (kH/kD > 1) is expected if the force constants decrease, indicating bond weakening in the transition state.

By matching calculated KIEs to experimental values, a highly detailed model of the transition state geometry can be constructed. nih.gov These calculations are crucial for understanding how enzymes catalyze reactions or for elucidating complex organic reaction mechanisms. nih.govnih.gov

Transition State Theory and Reaction Path Calculations

Transition state theory (TST) is a fundamental concept in computational chemistry for predicting the rates of chemical reactions. libretexts.org It postulates that reacting molecules pass through a high-energy intermediate state, known as the activated complex or transition state, which is in quasi-equilibrium with the reactants. libretexts.org The rate of the reaction is then determined by the concentration of this transition state and the frequency at which it converts to products. libretexts.org

For this compound, computational methods such as Density Functional Theory (DFT) can be employed to model reaction pathways and locate the transition state structures for various reactions, such as electrophilic aromatic substitution or oxidation. beilstein-journals.orgjournalajopacs.com DFT calculations, particularly with dispersion-corrected functionals like PW6B95-D3, have proven effective in accurately predicting activation barriers for reactions involving aniline derivatives. beilstein-journals.org

Reaction path calculations, such as the Intrinsic Reaction Coordinate (IRC) method, are then used to confirm that the identified transition state indeed connects the reactants and products on the potential energy surface. These calculations trace the minimum energy path from the transition state downhill to both the reactant and product valleys, providing a detailed map of the reaction's progress.

The substitution of protium (B1232500) with deuterium in the methyl group of 2-methylaniline to form this compound is expected to have a noticeable effect on reaction kinetics, which can be quantified through TST calculations. This is primarily due to the change in the zero-point vibrational energy (ZPVE) of the C-D bonds compared to C-H bonds. The lower ZPVE of the C-D bonds results in a higher activation energy for reactions involving the cleavage of these bonds, leading to a primary kinetic isotope effect (KIE).

Table 1: Hypothetical Transition State Parameters for a C-H/C-D Bond Cleavage Reaction

| Parameter | 2-Methylaniline (C-H) | This compound (C-D) |

| Calculated Activation Energy (kcal/mol) | 15.2 | 16.5 |

| Vibrational Frequency of Transition State (cm⁻¹) | 1200i | 950i |

| Calculated Rate Constant (s⁻¹) | 3.5 x 10³ | 1.8 x 10³ |

Note: The data in this table is hypothetical and serves to illustrate the expected trends based on theoretical principles. Actual values would require specific quantum chemical calculations for a defined reaction.

Isotopic Partition Function Ratios and Quantum Tunneling Effects

A more refined understanding of the kinetic isotope effect in reactions of this compound can be achieved by considering the ratio of isotopic partition functions. The partition function encapsulates all the possible energy states (translational, rotational, vibrational, and electronic) of a molecule. The ratio of the partition functions for the deuterated and non-deuterated species (Q_D/Q_H) provides a statistical mechanical basis for the KIE.

The primary contribution to the KIE arises from the vibrational partition functions. The lower vibrational frequencies of the C-D bonds compared to C-H bonds lead to a smaller vibrational partition function for the deuterated molecule. This difference in partition functions between the reactant and the transition state ultimately dictates the magnitude of the KIE.

Quantum tunneling is another critical phenomenon, especially in reactions involving the transfer of light particles like hydrogen and its isotopes. ias.ac.in It allows particles to penetrate through a potential energy barrier rather than climbing over it, a process forbidden by classical mechanics. ias.ac.inlibretexts.org Tunneling is particularly significant at lower temperatures where there is insufficient thermal energy to overcome the activation barrier. ias.ac.inscitechdaily.com

Computational methods, such as the Eckart or Wigner tunneling corrections, can be applied to the rate constants calculated from TST to account for this quantum mechanical effect. researchgate.net These models estimate the transmission coefficient (κ), which represents the probability that a particle will tunnel through the barrier.

Table 2: Theoretical Kinetic Isotope Effects (KIE) with and without Tunneling Correction

| Reaction Temperature (K) | KIE (TST only) | KIE (with Tunneling Correction) |

| 300 | 6.8 | 8.5 |

| 200 | 8.5 | 15.2 |

| 100 | 12.1 | 45.7 |

Note: This table presents hypothetical KIE values for a proton/deuteron transfer reaction to illustrate the increasing importance of quantum tunneling at lower temperatures. The values are not specific to this compound but demonstrate the general principle.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool for exploring the conformational landscape and intermolecular interactions of this compound in various environments. mdpi.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a dynamic picture of the molecule's behavior. mdpi.com

For this compound, MD simulations can be used to:

Sample Conformational Space: The orientation of the amino group and the deuterated methyl group relative to the aromatic ring can be explored. MD simulations can reveal the preferred conformations and the energy barriers between them.

Study Solvent Effects: By simulating this compound in a solvent box (e.g., water or an organic solvent), the nature of the solute-solvent interactions can be investigated. This includes the formation of hydrogen bonds between the amino group and solvent molecules, and the hydrophobic interactions of the aromatic ring and methyl group.

Analyze Intermolecular Interactions: In simulations of the pure liquid or concentrated solutions, MD can elucidate the nature of the intermolecular forces between this compound molecules. This can include hydrogen bonding, π-π stacking of the aromatic rings, and van der Waals interactions. Quantum mechanics/molecular mechanics (QM/MM) methods can be particularly useful here, treating the core interacting molecules with a high level of quantum theory while the surrounding environment is described by a classical force field. tsukuba.ac.jp

Applications of 2 Methyl D3 Aniline in Specialized Chemical Synthesis and Materials Research

Precursor in the Synthesis of Isotopically Labeled Organic Scaffolds for Research

As a stable, isotopically labeled compound, 2-(Methyl-d3)-aniline is a valuable building block in organic synthesis. sbsgenetech.com Its structure allows it to be incorporated into larger, more complex molecules, where the deuterium-labeled methyl group acts as a silent tracer, enabling detailed study of molecular structure, function, and metabolic pathways without significantly altering the molecule's fundamental chemical reactivity. acs.orgresearchgate.net

In coordination chemistry, ligands containing deuterium (B1214612) are used to probe the structure and behavior of metal complexes. uct.ac.za The synthesis of such ligands often starts from readily available deuterated precursors. This compound is an ideal starting material for creating a variety of deuterated ligands. The amine group can be readily functionalized to create Schiff bases, amides, or larger chelating structures that can coordinate with metal ions.

The primary advantage of using ligands derived from this compound is the simplification of spectroscopic analysis. In techniques like Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman), the signals from the deuterated methyl group are shifted or silenced compared to their protium (B1232500) counterparts, reducing spectral complexity and helping to assign signals in intricate metal complexes. researchgate.net Furthermore, incorporating deuterium can enhance the metabolic stability of the resulting ligands, a crucial factor in the design of metallodrugs or catalysts for biological systems. nih.gov

The development of complex organic molecules, particularly for pharmaceuticals and materials science, often relies on a modular approach using well-defined building blocks. whiterose.ac.uk this compound serves as a C7N aromatic building block where the methyl group is isotopically tagged. This allows chemists to construct elaborate molecules and subsequently track the fate of this specific fragment during a chemical reaction or a biological process. researchgate.netdiva-portal.org

For example, deuterated aniline (B41778) derivatives are employed in the synthesis of drug candidates to improve their pharmacokinetic profiles. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of a C-H bond at that position (a phenomenon known as the kinetic isotope effect). acs.org By using this compound to build a target molecule, researchers can create analogues with potentially longer half-lives and improved bioavailability. nih.gov

Development of Deuterated Polymeric Materials for Advanced Characterization

Deuterated polymers are of immense value in materials science, primarily because of their interaction with neutrons. resolvemass.ca The significant difference in the neutron scattering lengths of hydrogen and deuterium allows for "contrast matching" techniques, making neutron scattering a powerful tool for studying polymer structure and dynamics.

Polyaniline is a well-known conducting polymer with applications in electronics, sensors, and energy storage. To study its conformation, aggregation, and behavior in blends or solutions using Small-Angle Neutron Scattering (SANS), selective deuteration is essential. nih.gov this compound can be polymerized via oxidative coupling to produce deuterated poly(o-toluidine).

In a SANS experiment, a solvent can be prepared from a mixture of normal and deuterated solvents to match the scattering length density of one component in a mixture, effectively making it "invisible" to neutrons. This allows the other, deuterated component—such as a polymer synthesized from this compound—to be observed with exceptional clarity. Research facilities like the Oak Ridge National Laboratory (ORNL) provide access to custom-synthesized deuterated monomers to support such neutron scattering studies. ornl.gov This technique is invaluable for understanding the morphology of polymer blends and the solution structure of complex polymeric assemblies. nih.govill.eu

Beyond neutron scattering, specific isotopic labeling is a boon for various spectroscopic methods used to characterize polymers. resolvemass.ca When this compound is used as a monomer, the resulting polymer has a deuterated methyl group at a defined position on each repeating unit. This provides a spectroscopic "handle" for detailed analysis.

Vibrational Spectroscopy (IR and Raman): The C-D vibrational modes occur at lower frequencies than C-H modes. This shift helps to resolve overlapping peaks in complex polymer spectra, allowing for a more accurate analysis of chain conformation, crystallinity, and intermolecular interactions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the deuterated methyl group will be absent, simplifying the spectrum. In ²H (Deuterium) NMR, only the labeled sites will be observed, providing specific information about the dynamics and local environment of the methyl side chains.

This enhanced spectroscopic contrast enables a deeper understanding of the structure-property relationships in polyaniline derivatives and other polymers synthesized using this labeled monomer. metu.edu.tr

Utilization as a Reference Standard in Advanced Analytical Research Methodologies

One of the most direct applications of this compound is as an internal standard for quantitative analysis. lgcstandards.comsupelco.com.tw In analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), it is crucial to account for sample loss during preparation and variability in instrument response.

Internal Standard for Quantitative Analysis of Related Non-Deuterated Analytes in Research Samples

One of the primary applications of this compound is as an internal standard for the precise quantification of its non-deuterated counterpart, o-toluidine (B26562), in complex biological and environmental matrices. scielo.org.mx Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that utilizes isotopically labeled compounds to achieve high accuracy and precision. scilit.com In this method, a known quantity of the deuterated standard, this compound, is added to a sample at the earliest stage of analysis. researchgate.net

The standard co-elutes with the native analyte (o-toluidine) during chromatographic separation, such as Gas Chromatography (GC) or Liquid Chromatography (LC). nih.gov Because the deuterated standard and the non-deuterated analyte have nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and ionization. acs.org Any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard.

Upon analysis by a mass spectrometer (MS), the instrument can easily distinguish between the analyte and the internal standard due to their mass difference. Quantification is then based on the ratio of the signal from the native analyte to that of the known amount of the added deuterated standard. researchgate.net This method effectively corrects for variations in sample matrix effects and instrument response, leading to highly reliable and reproducible results. nih.gov

A key advantage of using this compound is its high isotopic purity, often exceeding 99 atom % D, which ensures minimal interference in analytical methods. sigmaaldrich.com This technique has been successfully applied to determine o-toluidine levels in various samples, including human urine to monitor occupational or environmental exposure and in cigarette smoke analysis. researchgate.netresearchgate.netwho.int For instance, a GC-MS method using ortho-toluidine D9 as an internal standard demonstrated excellent linearity and a low detection limit for quantifying ortho-toluidine in urine. researchgate.net

Table 1: Performance of Analytical Methods Using Deuterated Toluidine as an Internal Standard

| Analytical Method | Matrix | Analyte | Internal Standard | Key Performance Metrics |

| GC-MS with NCI | Urine | ortho-Toluidine | ortho-Toluidine D9 | Linearity: 0.1 - 100 µg/LLimit of Detection (LOD): 0.02 µg/LRepeatability (CV): < 9% researchgate.net |

| GC/MS/MS with NICI | Cigarette Smoke | o-Toluidine | Deuterated o-Toluidine | Interday Precision: 3-10%Accuracy: 97-100% researchgate.net |

| LC-MS/MS | Urine | Aromatic Amines | Deuterated Analogues | Relative Recoveries: 75-114%LOD: 0.025-0.20 ng/mL nih.gov |

This table is interactive. Click on the headers to sort the data.

Tracer for Mechanistic Studies in Synthetic and Degradative Processes

The replacement of hydrogen with deuterium in this compound also makes it an invaluable tracer for elucidating reaction mechanisms and metabolic pathways. scielo.org.mx The key to this application lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. scielo.org.mx Consequently, reactions that involve the cleavage of this bond proceed at a slower rate for the deuterated compound compared to its non-deuterated analog.

By comparing the reaction rates and product distributions of this compound and o-toluidine under the same conditions, researchers can determine whether the C-H bond of the methyl group is broken in the rate-determining step of a reaction. A significant KIE (a ratio of rates kH/kD > 1) provides strong evidence for the involvement of this bond in the reaction mechanism.

This approach is particularly useful for studying:

Oxidative Metabolism: Investigating how enzymes metabolize o-toluidine can be clarified by using the deuterated version. If the oxidation of the methyl group is a key metabolic step, it will occur more slowly for this compound, allowing for the identification of metabolic intermediates.

Synthetic Reaction Pathways: In synthetic chemistry, this compound can be used to probe the mechanism of reactions involving the methyl group, such as N-alkylation or condensation reactions. researchgate.net For example, in photocatalytic N-methylation reactions, using deuterated sources helps to track the origin of the methyl group and understand the reaction pathway. researchgate.net

Degradation Processes: Understanding how o-toluidine breaks down in the environment can be aided by tracer studies with this compound. By tracking the deuterated methyl group through the degradation pathway, scientists can identify the resulting products and understand the chemical transformations involved.

The ability to track the deuterated label using techniques like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy allows for the precise mapping of atomic rearrangements during chemical and biological processes.

Table 2: Illustrative Kinetic Isotope Effect (KIE) in C-H/C-D Bond Cleavage

| Bond Type | Bond Dissociation Energy (Approx.) | Reaction Type | Expected KIE (kH/kD) | Implication for Mechanistic Studies |

| C-H (in -CH₃) | ~413 kJ/mol | Rate-determining C-H cleavage | > 1 (typically 2-7) | Indicates the C-H bond is broken in the slowest step of the reaction. |

| C-D (in -CD₃) | ~418-419 kJ/mol | Rate-determining C-D cleavage | > 1 (typically 2-7) | Slower reaction rate confirms the involvement of this bond in the mechanism. scielo.org.mx |

| C-H (in -CH₃) | Non-rate-determining C-H cleavage | ≈ 1 | The C-H bond is not broken in the rate-determining step. |

This table is interactive. Click on the headers to sort the data.

Environmental Transformation and Degradation Pathway Research for Deuterated Aniline Derivatives

Mechanistic Studies of Abiotic Degradation of 2-(Methyl-d3)-aniline

Abiotic degradation processes, including photolysis and hydrolysis, are key pathways for the transformation of organic compounds in the environment. For this compound, these processes are influenced by the presence of the deuterated methyl group.

Photolytic Pathways and Identification of Deuterated Photoproducts

The photolytic degradation of aniline (B41778) derivatives in aqueous environments is primarily driven by reactions with photochemically produced hydroxyl radicals. nih.gov Aniline itself is expected to be susceptible to direct photolysis by sunlight as it contains chromophores that absorb at wavelengths greater than 290 nm. nih.gov The vapor-phase reaction of aniline with hydroxyl radicals is estimated to have a half-life of about 4 hours. nih.gov For this compound, the primary photolytic event is expected to be the cleavage of the C-N bond, leading to the formation of radicals. nih.gov

The presence of the deuterated methyl group is not expected to significantly alter the primary photolytic absorption characteristics of the molecule but may influence the subsequent reaction pathways of the resulting radical intermediates. The kinetic isotope effect (KIE) associated with the cleavage of a C-D bond compared to a C-H bond could lead to different product distributions. While direct experimental data on the photoproducts of this compound are scarce, it is plausible that deuterated analogues of known aniline photoproducts would be formed. These could include deuterated versions of nitrosamines, nitrobenzene, phenol, and various substituted fluorenyl derivatives. nih.govnih.gov

Table 1: Potential Deuterated Photoproducts of this compound

| Potential Photoproduct | Deuterated Moiety | Formation Pathway |

| 2-(Methyl-d3)-phenol | -CD3 | Hydroxylation of the aromatic ring |

| Nitro-2-(methyl-d3)-benzene | -CD3 | Oxidation of the amino group |

| Azoxy-di-2-(methyl-d3)-benzene | -CD3 | Condensation of nitroso intermediates |

This table presents hypothetical deuterated photoproducts based on known degradation pathways of aniline and its derivatives. Experimental verification is required.

Hydrolytic Stability and Transformation Mechanisms under Environmental Conditions

Aniline exhibits high resistance to hydrolysis, with a reported half-life of over 50 years under typical environmental conditions. nih.gov Hydrolysis is generally not considered a significant environmental fate process for aniline. nih.gov The stability of the aromatic amine functional group and the C-N bond contributes to this resistance. The introduction of a deuterated methyl group in this compound is unlikely to alter this inherent hydrolytic stability. Hydrolysis reactions involve the nucleophilic attack of water on electrophilic centers. In the case of this compound, the primary sites for such an attack are not significantly influenced by the deuteration of the methyl group. Therefore, it is expected that this compound will be hydrolytically stable under environmental pH conditions.

Biotic Degradation Mechanisms and Microbial Transformation Studies

Biotic degradation is a primary pathway for the environmental breakdown of aniline and its derivatives. nih.govnih.gov Microorganisms have evolved enzymatic machinery to utilize these compounds as sources of carbon and nitrogen. nih.gov The presence of a deuterium (B1214612) label in this compound can be a powerful tool to elucidate these enzymatic mechanisms.

Elucidation of Enzyme-Mediated Deuterium-Hydrogen Exchange Processes

Enzyme-catalyzed reactions often exhibit significant kinetic isotope effects, where the rate of reaction is slower for a deuterated substrate compared to its non-deuterated counterpart. nih.gov This phenomenon can be exploited to study the mechanisms of enzymatic degradation. In the context of this compound, the initial steps of microbial degradation are likely to involve oxidation of the methyl group or the aromatic ring, catalyzed by mono- and dioxygenase enzymes.

Identification of Deuterated Metabolites and Environmental Fate Products

The biodegradation of aniline typically proceeds through hydroxylation of the aromatic ring to form catechols, which are then further degraded via ring cleavage. researchgate.net For this compound, the initial enzymatic attack could lead to the formation of deuterated intermediates. The identification of these metabolites is crucial for understanding the complete environmental fate of the compound.

Mass spectrometry-based techniques are invaluable for identifying deuterated metabolites. smolecule.com By comparing the mass spectra of metabolites from the degradation of this compound with those from its non-deuterated counterpart (o-toluidine), it is possible to pinpoint the location and extent of deuterium retention in the metabolic products. Potential deuterated metabolites would include deuterated aminophenols and catechols. The persistence of the deuterated methyl group through various metabolic steps can provide detailed information about the regioselectivity and mechanism of the involved enzymes.

Table 2: Potential Deuterated Metabolites of this compound

| Potential Metabolite | Deuterated Moiety | Enzymatic Reaction |

| 2-Amino-3-(methyl-d3)-phenol | -CD3 | Ring hydroxylation |

| 3-(Methyl-d3)-catechol | -CD3 | Deamination and dihydroxylation |

| N-acetyl-2-(methyl-d3)-aniline | -CD3 | N-acetylation |

This table presents hypothetical deuterated metabolites based on known biotransformation pathways of aniline and its derivatives. Experimental verification is required.

Research on Advanced Analytical Techniques for Tracing Labeled Compounds in Environmental Matrices

The detection and quantification of isotopically labeled compounds like this compound and its transformation products in complex environmental matrices such as soil and water require highly sensitive and specific analytical methods.

Isotope Ratio Mass Spectrometry (IRMS) coupled with gas chromatography (GC) or liquid chromatography (LC) is a powerful technique for tracing the fate of labeled compounds. asme.org This method allows for the precise measurement of isotope ratios, enabling the differentiation of the labeled compound from its naturally occurring counterparts and from other background organic matter.

High-resolution mass spectrometry (HRMS) is another essential tool. researchgate.net It provides accurate mass measurements, which are critical for the identification of unknown deuterated metabolites and degradation products. researchgate.net Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure of these products by analyzing their fragmentation patterns. researchgate.net The use of deuterated internal standards in GC-MS and LC-MS analyses improves the accuracy and precision of quantification by correcting for matrix effects and variations in instrument response. asme.orgmdpi.com

Recent advances in analytical technology, such as the use of two-dimensional liquid chromatography coupled with mass spectrometry, offer enhanced separation and detection capabilities for complex environmental samples, facilitating the comprehensive analysis of deuterated xenobiotics and their metabolites. researchgate.net

Table 3: Analytical Techniques for Tracing this compound and its Products

| Technique | Application | Key Advantages |

| GC-IRMS | Isotope ratio analysis of volatile compounds | High precision for tracing isotope labels |

| LC-MS/MS | Identification and quantification of non-volatile metabolites | High sensitivity and structural elucidation |

| HRMS | Accurate mass determination of unknown products | Unambiguous identification of elemental composition |

| 2D-LC-MS | Analysis of complex environmental samples | Enhanced separation and peak capacity |

Emerging Research Frontiers and Future Directions

The strategic incorporation of deuterium (B1214612) into molecular scaffolds continues to be a significant area of chemical research. The compound 2-(Methyl-d3)-aniline, a deuterated isotopologue of 2-methylaniline, serves as a model for exploring advanced chemical concepts. Emerging research is focused on refining the synthesis and expanding the utility of such labeled compounds through innovative technologies and interdisciplinary approaches.

常见问题

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 2-(Methyl-d<sup>3</sup>)-aniline, and how do they differ from its non-deuterated analog?

- Answer : The compound features a deuterated methyl group (CD3) at the 3-position of the aniline core, with a molecular formula of C8H11N and a molecular weight of 121.22 g/mol (non-deuterated) + 3 deuterium mass increments . The isotopic substitution impacts properties such as bond strength (C-D vs. C-H) and vibrational frequencies, detectable via NMR and IR spectroscopy. For example, deuterium incorporation reduces the stretching frequency of the methyl group in IR spectra and splits proton signals in <sup>1</sup>H-NMR due to isotopic shifts .

Q. What synthetic strategies are recommended for preparing 2-(Methyl-d<sup>3</sup>)-aniline with high isotopic purity?

- Answer : Deuterated methyl groups are typically introduced using deuterated alkylating agents (e.g., CD3I) under basic conditions. A common approach involves nucleophilic substitution or reductive amination of 2-amino precursors with deuterated reagents. Post-synthesis purification (e.g., column chromatography or recrystallization) ensures isotopic purity (>98% D), critical for applications in tracer studies .

Q. How is 2-(Methyl-d<sup>3</sup>)-aniline characterized to confirm deuterium incorporation and structural integrity?

- Answer : Mass spectrometry (MS) is essential for verifying isotopic enrichment, observing the +3 mass shift in the molecular ion peak. Nuclear Magnetic Resonance (<sup>2</sup>H-NMR or <sup>1</sup>H-NMR with isotopic decoupling) confirms the absence of proton signals in the CD3 group. High-resolution MS and elemental analysis further validate molecular composition .

Advanced Research Questions

Q. How does 2-(Methyl-d<sup>3</sup>)-aniline facilitate kinetic isotope effect (KIE) studies in organic reaction mechanisms?

- Answer : The C-D bond’s higher stability compared to C-H induces measurable KIEs in reactions involving hydrogen/deuterium transfer. For instance, in catalytic hydrogenation or enzymatic processes, deuterated methyl groups slow reaction rates (kH/kD > 1), providing insights into rate-determining steps (e.g., bond cleavage or transition-state dynamics) .

Q. What role does 2-(Methyl-d<sup>3</sup>)-aniline play as an internal standard in quantitative metabolomics or proteomics?

- Answer : Its deuterated structure serves as a mass spectrometric internal standard for quantifying non-deuterated analogs in biological matrices. By spiking samples with a known concentration, researchers correct for ionization efficiency variations and matrix effects, improving accuracy in LC-MS/MS workflows .

Q. How do steric and electronic effects of the CD3 group influence the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Answer : While deuterium’s electronic impact is minimal, the increased mass and bond rigidity of CD3 can alter binding kinetics. For example, in enzyme-substrate interactions, deuterated methyl groups may reduce conformational flexibility, affecting binding affinity (Kd) or catalytic turnover rates. Computational docking studies combined with isothermal titration calorimetry (ITC) are recommended to quantify these effects .

Q. What analytical challenges arise when using 2-(Methyl-d<sup>3</sup>)-aniline in tracer studies, and how are they mitigated?

- Answer : Challenges include isotopic exchange (e.g., D-to-H back-exchange in protic solvents) and signal overlap in crowded spectral regions. Mitigation strategies involve using aprotic solvents (e.g., DMSO-d6), low-temperature NMR acquisition, and high-resolution MS/MS fragmentation to distinguish deuterated fragments .

Methodological Guidance Table

| Application | Method | Key Consideration | Reference |

|---|---|---|---|

| Synthesis | Alkylation with CD3I | Optimize reaction time to minimize isotopic scrambling | |

| Characterization | <sup>2</sup>H-NMR | Use deuterium-decoupled <sup>1</sup>H-NMR for signal clarity | |

| KIE Studies | LC-MS/MS | Normalize to non-deuterated controls for kinetic analysis | |

| Proteomics | Stable Isotope Labeling | Validate spike-in recovery rates in complex matrices |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。